molecular formula C8H8S B1442136 5-Ethynyl-2,3-dimethylthiophene CAS No. 1057670-09-3

5-Ethynyl-2,3-dimethylthiophene

Cat. No. B1442136
M. Wt: 136.22 g/mol
InChI Key: OXWCQTQEXFTXDS-UHFFFAOYSA-N
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Description

5-Ethynyl-2,3-dimethylthiophene is a chemical compound with the molecular formula C8H8S . It has a molecular weight of 136.21 .


Molecular Structure Analysis

The InChI code for 5-Ethynyl-2,3-dimethylthiophene is 1S/C8H8S/c1-4-8-5-6(2)7(3)9-8/h1,5H,2-3H3 . This indicates that the molecule consists of a thiophene ring with ethynyl and methyl substituents.


Physical And Chemical Properties Analysis

5-Ethynyl-2,3-dimethylthiophene is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .

Scientific Research Applications

Thiophene and its substituted derivatives, which “5-Ethynyl-2,3-dimethylthiophene” is a part of, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . They show various activities like anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Thiophene and its substituted derivatives, which “5-Ethynyl-2,3-dimethylthiophene” is a part of, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . They show various activities like anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

As mentioned before, thiophene and its substituted derivatives, which “5-Ethynyl-2,3-dimethylthiophene” is a part of, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . They show various activities like anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety And Hazards

5-Ethynyl-2,3-dimethylthiophene is classified as a dangerous substance. It is flammable and harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding prolonged or repeated exposure .

properties

IUPAC Name

5-ethynyl-2,3-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S/c1-4-8-5-6(2)7(3)9-8/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWCQTQEXFTXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-2,3-dimethylthiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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